molecular formula C14H18BrN3 B8012600 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole

3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole

Cat. No.: B8012600
M. Wt: 308.22 g/mol
InChI Key: HWXULFBLEGVJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a 4-methylpiperazin-1-ylmethyl group at the 3-position. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    N-Alkylation: The brominated indole is then subjected to N-alkylation with 4-methylpiperazine. This step involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction can lead to the formation of different functional groups on the indole ring.

Scientific Research Applications

3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylpiperazin-1-YL)methyl)-1H-indole: Lacks the bromine atom at the 5-position, which may affect its biological activity and chemical reactivity.

    5-Bromo-1H-indole: Lacks the 4-methylpiperazin-1-ylmethyl group, which may influence its solubility and interaction with biological targets.

    4-Methylpiperazin-1-ylmethyl derivatives: Compounds with different substituents on the indole ring, which can lead to variations in their pharmacological profiles.

Uniqueness

The presence of both the bromine atom and the 4-methylpiperazin-1-ylmethyl group in 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole makes it unique. This combination can enhance its binding affinity to specific targets and improve its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-bromo-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3/c1-17-4-6-18(7-5-17)10-11-9-16-14-3-2-12(15)8-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXULFBLEGVJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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